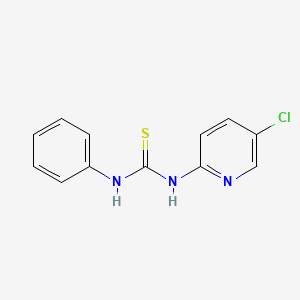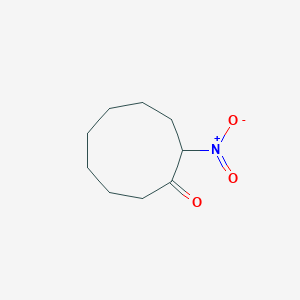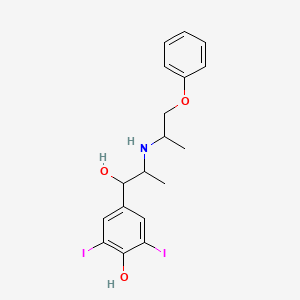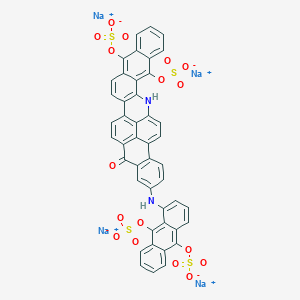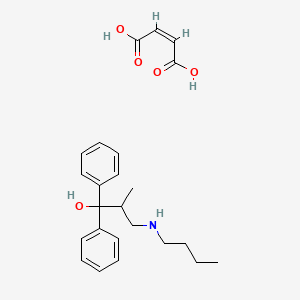
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate is an organic compound that belongs to the class of alcohols. It is characterized by the presence of two phenyl groups, a methyl group, and a butylamino group attached to a propanol backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate typically involves the following steps:
Formation of the Propanol Backbone: The initial step involves the formation of the propanol backbone through the reaction of benzophenone with methylmagnesium bromide (Grignard reagent) to yield 1,1-diphenyl-2-methyl-2-propanol.
Introduction of the Butylamino Group: The next step involves the introduction of the butylamino group through a substitution reaction. This can be achieved by reacting 1,1-diphenyl-2-methyl-2-propanol with butylamine in the presence of a suitable catalyst.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the resulting 1,1-diphenyl-2-methyl-3-(butylamino)propanol with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of new amines or other substituted products.
Scientific Research Applications
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group and the butylamino group play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1-Diphenyl-2-methyl-3-(butylamino)propanol maleate can be compared with other similar compounds, such as:
3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol: Similar structure but with a diisobutylamino group instead of a butylamino group.
2-methyl-3-(dimethylamino)-1,1-diphenyl-1-propanol: Contains a dimethylamino group instead of a butylamino group.
2-methyl-2,3-diphenyl-1-propanol: Lacks the amino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13500-66-8 |
|---|---|
Molecular Formula |
C24H31NO5 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(butylamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C20H27NO.C4H4O4/c1-3-4-15-21-16-17(2)20(22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;5-3(6)1-2-4(7)8/h5-14,17,21-22H,3-4,15-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UEUPQKOQUSAYRE-BTJKTKAUSA-N |
Isomeric SMILES |
CCCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


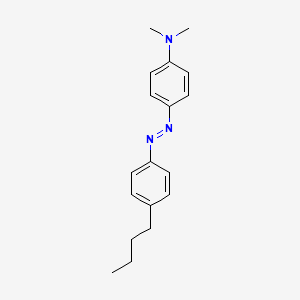
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
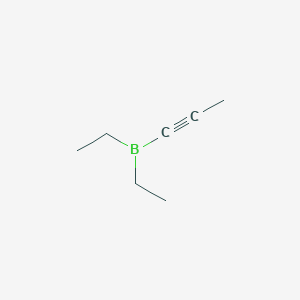
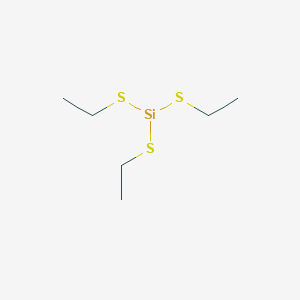
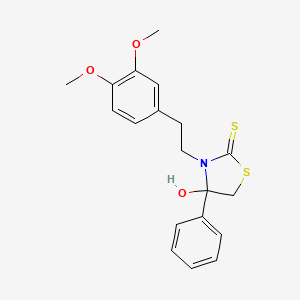


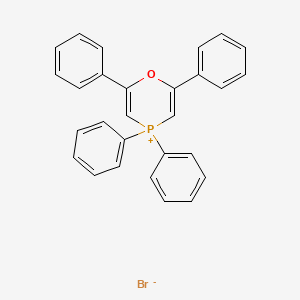
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
